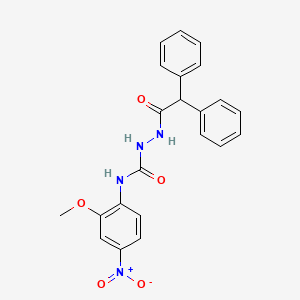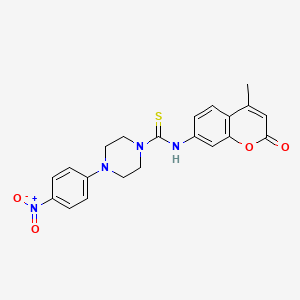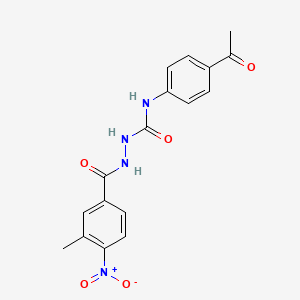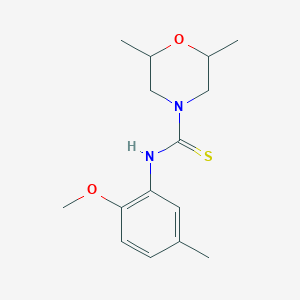
2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
説明
2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide, also known as DPH, is a chemical compound that has been widely used in scientific research due to its unique properties. DPH is a hydrazine derivative that has been synthesized by various methods and has been found to have potential applications in the field of medicine and biochemistry.
作用機序
The mechanism of action of 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. The inhibition of HDAC by 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been found to modulate the immune response by regulating the production of cytokines and chemokines. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to have a low toxicity profile, and has been shown to be well-tolerated in animal models.
実験室実験の利点と制限
2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity profile, its ability to inhibit various enzymes and proteins, and its potential therapeutic applications. However, 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide also has some limitations, including its limited solubility in water and its potential for off-target effects. The use of 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide in lab experiments requires careful attention to the concentration and purity of the compound, as well as the experimental conditions.
将来の方向性
There are several future directions for research on 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide, including the investigation of its potential therapeutic applications in various diseases, the development of novel derivatives with improved properties, and the elucidation of its mechanism of action. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been investigated as a potential tool for the imaging of tumors and other diseases, and future research in this area may lead to the development of new diagnostic and therapeutic approaches. Overall, 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is a promising compound that has the potential to contribute to the development of new treatments for various diseases.
科学的研究の応用
2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research due to its potential applications in the field of medicine and biochemistry. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been found to have antimicrobial, antitumor, and anti-inflammatory properties, and has been investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. 2-(diphenylacetyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been used as a probe to study the structure and function of proteins and enzymes, and as a tool to investigate the mechanism of action of various drugs.
特性
IUPAC Name |
1-[(2,2-diphenylacetyl)amino]-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-31-19-14-17(26(29)30)12-13-18(19)23-22(28)25-24-21(27)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,24,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUCMGHBWUATNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127668.png)

![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)
![methyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127689.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)

![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B4127730.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)